![molecular formula C8H11NO B3267623 2-Methoxy-4,6-dimethylpyridine CAS No. 45798-56-9](/img/structure/B3267623.png)
2-Methoxy-4,6-dimethylpyridine
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxy-4,6-dimethylpyridine are not detailed in the search results, it’s known that pyridine derivatives can undergo various chemical modifications, including Claisen–Schmidt condensation, Claisen condensation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly mentioned in the search results . More research would be needed to confirm these properties.Mechanism of Action
Target of Action
It’s known that pyridine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, 2-Methoxy-4,6-dimethylpyridine may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Advantages and Limitations for Lab Experiments
2-Methoxy-4,6-dimethylpyridine has several advantages for use in laboratory experiments. One advantage is that it is a relatively inexpensive starting material for the synthesis of a variety of compounds. Additionally, it is a relatively stable compound, and it is not prone to decomposition. Furthermore, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very reactive, which can limit its use in certain reactions. Furthermore, it is not very stable, and it can decompose when exposed to light or heat.
Future Directions
There are several potential future directions for the use of 2-Methoxy-4,6-dimethylpyridine. For example, it could be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other compounds. Additionally, it could be used in the synthesis of a variety of polymers, such as polyurethanes, polyesters, and other polymers. Furthermore, it could be used in the synthesis of a variety of other compounds, such as organic acids, amino acids, and other compounds. Finally, it could be used in the development of new drugs and other compounds with therapeutic applications.
Scientific Research Applications
2-Methoxy-4,6-dimethylpyridine is used in a variety of scientific research applications. For example, it is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other compounds. Additionally, it is used in the synthesis of a variety of other compounds, such as organic acids, amino acids, and other compounds. Furthermore, it is used in the synthesis of a variety of polymers, such as polyurethanes, polyesters, and other polymers.
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4,6-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9-8(5-6)10-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQLABMFLIXNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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